N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide
Description
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide is a synthetic organic compound that belongs to the class of carbazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a carbazole moiety and an indole group, which are both significant in medicinal chemistry due to their pharmacological properties.
Properties
Molecular Formula |
C23H22ClN3O |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C23H22ClN3O/c24-15-9-10-20-18(12-15)17-5-3-7-21(23(17)27-20)26-22(28)11-8-14-13-25-19-6-2-1-4-16(14)19/h1-2,4,6,9-10,12-13,21,25,27H,3,5,7-8,11H2,(H,26,28) |
InChI Key |
QANXGGYYYIARGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide typically involves multi-step organic reactions. One common approach is to start with the carbazole derivative, which undergoes chlorination to introduce the chloro group. This intermediate is then reacted with an indole derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological profile.
Scientific Research Applications
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds with similar carbazole structures, known for their biological activities.
Indole Derivatives: Compounds containing indole groups, widely studied for their pharmacological properties.
Uniqueness
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide is unique due to its combined carbazole and indole structure, which may confer distinct biological activities and therapeutic potential compared to other compounds in its class.
Biological Activity
N-(6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1H-indol-3-YL)propanamide is a synthetic compound that combines elements from carbazole and indole structures. This compound has gained attention due to its potential biological activities, particularly in pharmacological applications such as anti-inflammatory and anticancer properties. The exploration of its biological activity is critical for understanding its therapeutic potential.
- Molecular Formula : C20H21ClN2O
- Molecular Weight : 340.84654 g/mol
- CAS Number : 121593-98-4
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound showed IC50 values ranging from 5 µM to 15 µM across different cell lines, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Mechanism of Action : It inhibits the formation of prostaglandins E2 and F2α and exhibits weak inhibition of arachidonate lipoxygenase activity in human platelets .
- Experimental Results : In animal models, it reduced inflammation markers significantly when administered in doses of 10 mg/kg body weight.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Studies suggest that:
- The presence of the carbazole moiety contributes to its anticancer activity by enhancing interaction with cellular targets.
- The indole group is believed to play a role in modulating inflammatory responses.
Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 8 µM. |
| Study 2 | Anti-inflammatory | Reduced paw edema in rats by 50% compared to control after 24 hours post-administration. |
| Study 3 | SAR Analysis | Identified that modifications in the indole ring enhance potency against A549 cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
